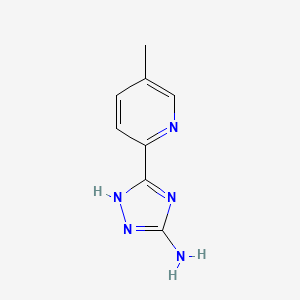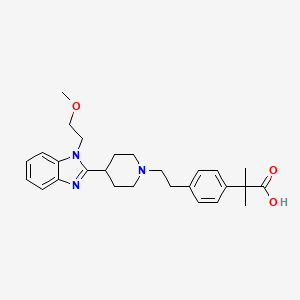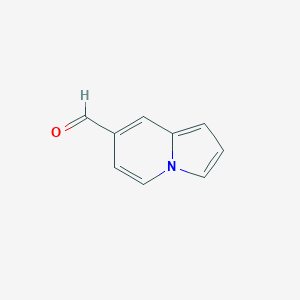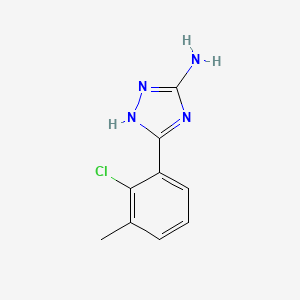
4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the radical trifluoromethylation of benzonitrile derivatives, followed by chloromethylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which 4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the chloromethyl group can participate in various chemical reactions, facilitating the formation of active intermediates.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzonitrile: Lacks the chloromethyl group but shares the trifluoromethyl and benzonitrile core.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a fluorine atom instead of a chloromethyl group.
Propriétés
Formule moléculaire |
C9H5ClF3N |
|---|---|
Poids moléculaire |
219.59 g/mol |
Nom IUPAC |
4-(chloromethyl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5ClF3N/c10-4-7-2-1-6(5-14)3-8(7)9(11,12)13/h1-3H,4H2 |
Clé InChI |
UUYUMIYSBTWHKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)C(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667530.png)

![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)

![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)




![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)

